molecular formula C14H8N3O2- B11048032 3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate

3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate

Cat. No.: B11048032
M. Wt: 250.23 g/mol
InChI Key: URFLWLCGNMVPTP-UHFFFAOYSA-M
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Description

3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate is a heterocyclic compound that features a pyridine ring substituted with cyano groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate typically involves the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of a base such as N-methylmorpholine . This reaction yields N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano groups or other functional groups present.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of 3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen . The compound’s structure allows it to interact with various biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dicyano-6-(4-methoxyphenyl)pyridin-2-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H8N3O2-

Molecular Weight

250.23 g/mol

IUPAC Name

3,4-dicyano-6-(4-methoxyphenyl)pyridin-2-olate

InChI

InChI=1S/C14H9N3O2/c1-19-11-4-2-9(3-5-11)13-6-10(7-15)12(8-16)14(18)17-13/h2-6H,1H3,(H,17,18)/p-1

InChI Key

URFLWLCGNMVPTP-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)[O-]

Origin of Product

United States

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